Cas no 183108-31-8 (Methyl 2-ethyl-3-hydroxybenzoate)

Methyl 2-ethyl-3-hydroxybenzoate is a benzoate ester derivative characterized by the presence of an ethyl substituent at the 2-position and a hydroxyl group at the 3-position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its functional group versatility, enabling further derivatization or serving as an intermediate in the preparation of more complex molecules. Its hydroxyl and ester moieties offer reactivity for selective modifications, while the ethyl group may influence steric and electronic properties. The compound is typically utilized in controlled environments, with purity and stability being key considerations for laboratory or industrial applications.
Methyl 2-ethyl-3-hydroxybenzoate structure
183108-31-8 structure
Product name:Methyl 2-ethyl-3-hydroxybenzoate
CAS No:183108-31-8
MF:C10H12O3
Molecular Weight:180.2005
MDL:MFCD22490933
CID:1038291
PubChem ID:17789903

Methyl 2-ethyl-3-hydroxybenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 2-ethyl-3-hydroxybenzoate
    • AK100902
    • FCH2044148
    • AX8241811
    • ST24025234
    • Benzoic acid, 2-ethyl-3-hydroxy-, methyl ester
    • CS-0152551
    • DTXSID80590999
    • DB-171896
    • 183108-31-8
    • SCHEMBL2655486
    • DS-3644
    • Methyl2-ethyl-3-hydroxybenzoate
    • AKOS016001607
    • A880847
    • MFCD22490933
    • C73537
    • MDL: MFCD22490933
    • インチ: 1S/C10H12O3/c1-3-7-8(10(12)13-2)5-4-6-9(7)11/h4-6,11H,3H2,1-2H3
    • InChIKey: VHTOSWDSMXRKJC-UHFFFAOYSA-N
    • SMILES: O([H])C1=C([H])C([H])=C([H])C(C(=O)OC([H])([H])[H])=C1C([H])([H])C([H])([H])[H]

計算された属性

  • 精确分子量: 180.078644241g/mol
  • 同位素质量: 180.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 179
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 46.5

Methyl 2-ethyl-3-hydroxybenzoate Security Information

Methyl 2-ethyl-3-hydroxybenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A293520-100mg
Methyl 2-ethyl-3-hydroxybenzoate
183108-31-8 98%
100mg
$101.0 2025-02-25
eNovation Chemicals LLC
D746242-1g
Benzoic acid, 2-ethyl-3-hydroxy-, methyl ester
183108-31-8 98%
1g
$345 2024-06-07
eNovation Chemicals LLC
D746242-250mg
Benzoic acid, 2-ethyl-3-hydroxy-, methyl ester
183108-31-8 98%
250mg
$185 2024-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X54425-250mg
Methyl 2-ethyl-3-hydroxybenzoate
183108-31-8 98%
250mg
¥718.0 2023-09-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DP055-200mg
Methyl 2-ethyl-3-hydroxybenzoate
183108-31-8 98%
200mg
861.0CNY 2021-07-13
Chemenu
CM127874-250mg
methyl 2-ethyl-3-hydroxybenzoate
183108-31-8 98%
250mg
$115 2023-01-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DP055-250mg
Methyl 2-ethyl-3-hydroxybenzoate
183108-31-8 98%
250mg
1529CNY 2021-05-08
Fluorochem
221305-1g
Methyl 2-ethyl-3-hydroxybenzoate
183108-31-8 95%
1g
£274.00 2022-03-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBRB156-250mg
methyl 2-ethyl-3-hydroxybenzoate
183108-31-8 95%
250mg
¥495.0 2024-04-23
1PlusChem
1P0024UM-100mg
Benzoic acid, 2-ethyl-3-hydroxy-, methyl ester
183108-31-8 98%
100mg
$58.00 2024-06-18

Methyl 2-ethyl-3-hydroxybenzoate 関連文献

Methyl 2-ethyl-3-hydroxybenzoateに関する追加情報

Methyl 2-ethyl-3-hydroxybenzoate (CAS No. 183108-31-8): A Comprehensive Overview

Methyl 2-ethyl-3-hydroxybenzoate, identified by its Chemical Abstracts Service (CAS) number 183108-31-8, is a compound of significant interest in the field of chemical and pharmaceutical research. This ester derivative of hydroxybenzoic acid has garnered attention due to its versatile applications and potential benefits in various scientific domains.

The structure of Methyl 2-ethyl-3-hydroxybenzoate consists of a benzene ring substituted with an ethyl group at the 2-position and a hydroxyl group at the 3-position, further esterified with methanol. This unique arrangement imparts distinct chemical properties that make it valuable in synthetic chemistry, as well as in the development of pharmaceuticals and agrochemicals.

In recent years, Methyl 2-ethyl-3-hydroxybenzoate has been explored for its potential role in medicinal chemistry. Its molecular framework suggests properties that could be beneficial in the design of novel therapeutic agents. Specifically, the hydroxyl and ester functionalities provide sites for interaction with biological targets, making it a promising scaffold for drug discovery.

One of the most compelling aspects of Methyl 2-ethyl-3-hydroxybenzoate is its utility as an intermediate in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop new compounds with enhanced pharmacological activities. For instance, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties, which are crucial in addressing chronic diseases such as arthritis and neurodegenerative disorders.

The pharmaceutical industry has shown particular interest in Methyl 2-ethyl-3-hydroxybenzoate due to its potential as a precursor for active pharmaceutical ingredients (APIs). Its ability to undergo various chemical transformations allows for the creation of diverse molecular structures, which can be tailored to meet specific therapeutic requirements. This flexibility makes it an attractive candidate for further development.

Beyond pharmaceutical applications, Methyl 2-ethyl-3-hydroxybenzoate has found utility in other areas such as flavor and fragrance chemistry. Its aromatic nature and functional groups contribute to its use in creating synthetic essences that mimic natural scents. This application highlights the compound's versatility beyond traditional medicinal uses.

The synthesis of Methyl 2-ethyl-3-hydroxybenzoate typically involves the esterification of 2-ethyl-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst. This reaction is well-documented and can be optimized for high yields and purity. The ease of synthesis makes it a practical choice for both laboratory-scale research and industrial production.

In terms of biological activity, preliminary studies have suggested that Methyl 2-ethyl-3-hydroxybenzoate may exhibit mild analgesic effects. These findings are based on in vitro assays that evaluate its interaction with pain-related receptors. While further research is needed to confirm these effects in vivo, they provide a basis for exploring its potential as a lead compound in drug development.

The safety profile of Methyl 2-ethyl-3-hydroxybenzoate is another area of interest. Preliminary toxicological studies indicate that it is relatively non-toxic at moderate doses, suggesting its potential for safe use in pharmaceutical formulations. However, comprehensive safety assessments are essential before any clinical applications can be considered.

The environmental impact of Methyl 2-ethyl-3-hydroxybenzoate is also worth considering. As with many chemical compounds, its persistence and biodegradability are critical factors that need to be evaluated. Efforts are ongoing to develop environmentally friendly synthetic routes that minimize waste and reduce ecological impact.

In conclusion, Methyl 2-ethyl-3-hydroxybenzoate (CAS No. 183108-31-8) is a multifaceted compound with significant potential in pharmaceuticals, flavor chemistry, and synthetic chemistry. Its unique structural features make it a valuable intermediate for drug discovery, while its aromatic properties lend themselves to applications in fragrance formulations. As research continues to uncover new uses and benefits, this compound is poised to play an increasingly important role in various scientific fields.

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